Adb-bica -

Adb-bica

Catalog Number: EVT-1506589
CAS Number:
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADB-BICA is an analytical reference standard that is structurally classified as a synthetic cannabinoid. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Source and Classification

ADB-BICA is classified under synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. It is part of a broader category of new psychoactive substances that have raised significant public health concerns due to their unpredictable effects and legal status. The compound's presence has been documented in various regions, contributing to its classification as a new psychoactive substance with potential for abuse and health risks .

Synthesis Analysis

Methods and Technical Details

The synthesis of ADB-BICA involves several chemical reactions that can be performed in a laboratory setting. The process typically starts with readily available precursors, which undergo transformations to yield the final product. Specific methods include:

  1. Starting Materials: The synthesis begins with 1H-indole-3-carboxylic acid derivatives.
  2. Reagents: Common reagents might include coupling agents and solvents like dimethylformamide or dimethyl sulfoxide.
  3. Steps: The synthesis can be outlined in multiple steps, including:
    • Formation of the indole structure.
    • Introduction of the benzyl group.
    • Finalization through carbamoylation .

The entire process requires skilled personnel and access to specialized laboratory equipment.

Molecular Structure Analysis

Structure and Data

ADB-BICA's molecular structure can be depicted as follows:

  • Molecular Formula: C_19H_24N_2O_2
  • Molecular Weight: Approximately 312.41 g/mol
  • Structural Features:
    • Contains an indole ring system.
    • Includes a benzyl moiety and a carbamoyl group.

The compound exhibits a C-shaped conformation that is crucial for its interaction with cannabinoid receptors .

Chemical Reactions Analysis

Reactions and Technical Details

ADB-BICA undergoes various chemical reactions that are significant for its identification and analysis:

  1. Metabolism: In vivo studies show that ADB-BICA is metabolized primarily by cytochrome P450 enzymes, leading to several metabolites that retain psychoactive properties.
  2. Analytical Techniques: Identification methods include:
    • Liquid chromatography-mass spectrometry (LC-MS).
    • Gas chromatography-mass spectrometry (GC-MS).
    • Nuclear magnetic resonance (NMR) spectroscopy.

These techniques are essential for both forensic analysis and clinical investigations .

Mechanism of Action

Process and Data

ADB-BICA acts primarily as an agonist at cannabinoid receptors, particularly:

  • Cannabinoid Receptor 1 (CB1): ADB-BICA has shown significant binding affinity, with an effective concentration (EC50) reported around 6.36 nM.
  • Cannabinoid Receptor 2 (CB2): It also interacts with this receptor but with different efficacy levels.

The mechanism involves the activation of these receptors, leading to various physiological effects similar to those produced by natural cannabinoids .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ADB-BICA possesses several notable physical and chemical properties:

  • Melting Point: Approximately 148.2–148.4 °C.
  • Solubility:
    • Soluble in dimethylformamide at concentrations up to 20 mg/mL.
    • Soluble in ethanol at approximately 20 mg/mL.

These properties influence its behavior in biological systems and its detection in analytical procedures .

Applications

Scientific Uses

ADB-BICA has been utilized primarily for research purposes within pharmacology and toxicology:

  • Research Studies: It serves as a model compound for studying synthetic cannabinoids' effects on the human body.
  • Forensic Science: Due to its prevalence in illicit drug use, ADB-BICA is often analyzed in forensic toxicology to understand its impact on health and safety.

The ongoing research into synthetic cannabinoids like ADB-BICA is crucial for developing better regulatory frameworks and public health responses .

Introduction to ADB-BICA in the Context of Synthetic Cannabinoid Research

ADB-BICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide subclass. Initially developed for cannabinoid receptor research, it emerged illicitly as a designer drug due to its potent affinity for CB1 receptors. Unlike phytocannabinoids (e.g., Δ9-THC), ADB-BICA exemplifies "new psychoactive substances" (NPS) engineered to circumvent drug control laws while mimicking cannabis effects [1] [4]. Its structural complexity and unpredictable pharmacology pose significant challenges for public health and forensic science.

Emergence and Prevalence of ADB-BICA in Global Drug Markets

ADB-BICA first appeared in synthetic cannabis blends in Japan in 2013, identified alongside other novel SCRA analogs like α-PVT and AH-7921 [4]. By 2015, Chinese authorities reported its synthesis in clandestine laboratories, where approximately 20 kg of NPS powders containing ADB-BICA were seized [1]. Following China’s class-wide ban on SCRAs in July 2021, ADB-BICA re-emerged in Europe and North America via "semi-finished" precursor kits. These kits exploited unscheduled "tail-less" precursors (e.g., ADB-INACA), enabling single-step synthesis into controlled SCRAs like ADB-BICA [6].

Table 1: Global Prevalence Timeline of ADB-BICA

YearRegionContextSource
2013JapanFirst identification in herbal blends [4]
2015ChinaSeized in clandestine lab operations (Hubei Province) [1]
2021–2024Scotland/USDetected in prison seizures as mixtures with MDMB-4en-PINACA [6]
2023SwitzerlandClandestine production using precursor kits [6]
2018KuwaitIdentified in forensic casework (Narcotics Lab)

Post-2021, forensic analyses in Scotland and the U.S. confirmed ADB-BICA in 28 casework samples, typically mixed with potent SCRAs like MDMB-4en-PINACA. This resurgence highlights its adaptability to evolving drug markets [6].

Structural Classification Within the Indole-3-Carboxamide Family

ADB-BICA’s structure comprises three modular components:

  • Indole Core: A benzyl-substituted indole ring (1-benzyl-1H-indole) providing a hydrophobic scaffold.
  • Carboxamide Linker: Connects the core to the amino acid-derived "head" group.
  • Tert-Leucinamide Head: N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) group, conferring stereoselective CB1 binding [4] [7].

This class shares structural homology with indazole-3-carboxamides (e.g., ADB-BINACA) but differs in the core’s nitrogen configuration. The benzyl tail at the indole N1 position enhances lipid solubility, facilitating blood-brain barrier penetration [5]. Crucially, the (S)-enantiomer exhibits higher CB1 affinity due to optimal steric alignment with receptor subpockets (e.g., residues Phe200/Ser173) [3].

Table 2: Structural Comparison of ADB-BICA and Key Analogs

CompoundCoreTailHead GroupCB1 Affinity (EC₅₀)
ADB-BICAIndoleBenzylTert-leucinamide0.69 nM
ADB-BINACAIndazoleBenzylTert-leucinamide0.92 nM
MDMB-4en-PINACAIndazolePentenylMethyl ester-tert-leucinamide0.41 nM
Δ9-THCTerpenolPentylPhenolic ring250 nM

Data compiled from [3] [4] [7]

Research Objectives: Pharmacological and Toxicological Knowledge Gaps

Despite its prevalence, ADB-BICA’s pharmacological profile remains poorly characterized. Key knowledge gaps include:

  • Receptor Activation Dynamics: ADB-BICA acts as a full CB1 agonist (EC₅₀ = 0.69 nM) with higher potency than Δ9-THC [4]. However, in vivo studies in mice reveal no hypolocomotive or hypothermic effects even at 0.5 mg/kg doses, unlike analogs ADB-BINACA or MDMB-4en-PINACA [3] [5]. This suggests unique signaling pathways or pharmacokinetic barriers.

  • Metabolic Fate: Preliminary studies identify six hepatic metabolites via cytochrome P450 oxidation, but their activity and detection windows are unvalidated in humans [5].

  • Analytical Detection Challenges: Co-occurrence with structurally similar SCRAs (e.g., MDMB-4en-PINACA) complicates forensic identification. Immunoassays fail to detect ADB-BICA, necessitating advanced LC-MS/MS or GC-MS protocols [2] .

  • Structure-Activity Paradox: Although molecular modeling predicts a "C-shaped" conformation ideal for CB1 binding [5], its in vivo inactivity implies poor bioavailability or rapid inactivation.

Table 3: Critical Research Questions for ADB-BICA

Research DomainUnresolved QuestionMethodological Need
PharmacodynamicsWhy does in vitro CB1 affinity not translate to in vivo activity in mice?β-arrestin recruitment assays
MetabolismAre metabolites active at CB1 receptors?Human hepatocyte incubation studies
Forensic DetectionHow to distinguish ADB-BICA from co-occurring SCRAs in complex mixtures?High-resolution MS/MS libraries
Synthesis ImpuritiesDo precursor residues (e.g., ADB-INACA) alter pharmacological effects?In vitro functional assays with mixtures

Future research must prioritize pharmacokinetic studies and receptor-binding kinetics to resolve these contradictions, especially given its persistent illicit availability [3] [6].

Concluding Remarks

ADB-BICA epitomizes the challenges of SCRA research: high structural adaptability, inconsistent in vitro/in vivo correlations, and evolving evasion tactics. Addressing its pharmacological ambiguities will refine risk assessment frameworks and detection algorithms for emerging SCRA variants.

Properties

Product Name

Adb-bica

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide

Molecular Formula

C22H25N3O2

Molecular Weight

363.5

InChI

InChI=1S/C22H25N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h4-12,14,19H,13H2,1-3H3,(H2,23,26)(H,24,27)

InChI Key

OGVITAUBEIIKNT-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Synonyms

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.